molecular formula C12H15F2NO3 B13047787 Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate

Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate

Katalognummer: B13047787
Molekulargewicht: 259.25 g/mol
InChI-Schlüssel: QSFMEQCUJLTVFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate is a chemical compound with the molecular formula C12H15F2NO3 and a molecular weight of 259.25 g/mol . This compound is characterized by the presence of a difluoropyridinyl group attached to a hexanoate ester, making it a valuable intermediate in various chemical syntheses and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate typically involves the esterification of 6-hydroxyhexanoic acid with 2,6-difluoropyridine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate involves its interaction with specific molecular targets. The difluoropyridinyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate is unique due to its specific chain length and the presence of the difluoropyridinyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H15F2NO3

Molekulargewicht

259.25 g/mol

IUPAC-Name

methyl 6-(2,6-difluoropyridin-4-yl)oxyhexanoate

InChI

InChI=1S/C12H15F2NO3/c1-17-12(16)5-3-2-4-6-18-9-7-10(13)15-11(14)8-9/h7-8H,2-6H2,1H3

InChI-Schlüssel

QSFMEQCUJLTVFI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCCOC1=CC(=NC(=C1)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.